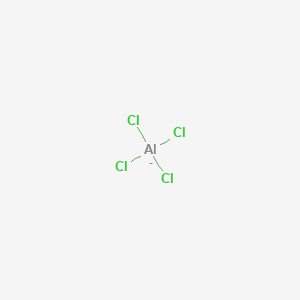
Tetrachloroaluminate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroaluminate(1-) is an aluminium coordination entity and a perchlorometallate anion.
Applications De Recherche Scientifique
Catalysis in Chemical Reactions
Tetrachloroaluminate(1-) has been utilized as a catalyst in various chemical processes. A notable application is its use in the microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, which are then employed as recyclable catalysts for the efficient and eco-friendly protection of alcohols as tetrahydropyranyl (THP) ethers. This approach demonstrates the potential of tetrachloroaluminate(1-) in enhancing the efficiency of chemical synthesis processes (Namboodiri & Varma, 2002).
Electrochemical Applications
In the field of electrochemistry, tetrachloroaluminate(1-) has been explored for its reactivity. For example, it has been reacted with metallic lithium to produce persistent radicals, which are crucial for understanding the behavior of ionic liquids in electrochemical applications. These findings are important for advancing the use of ionic liquids in applications like battery technologies (Sherren et al., 2011).
Petroleum Resids Upgrading
Tetrachloroaluminate(1-) based catalysts have been evaluated for their effectiveness in probe reactions simulating petroleum resids upgrading. Research has shown that transition metal tetrachloroaluminates can promote hydrocracking of long-chain paraffins and demonstrate higher activity for desulfurization and hydrogenation, indicating their potential utility in the petroleum industry (Sasaki, Song & Plummer, 2000).
Ionic Conductivity in Polymerized Ionic Liquids
Tetrachloroaluminate(1-) has been studied for its impact on ionic conductivity in polymerized ionic liquids. Its chemical structure influences key properties like diffusivity, ion-association lifetime, and structural relaxation time. The research in this area contributes to the understanding of ion mobility and transport in advanced materials (Rebello, 2018).
Development of Ionic Liquid Crystals
The synthesis of imidazolium-based ionic liquid crystals bearing a cholesteryl mesogenic group has included the use of tetrachloroaluminate(1-). The chemical structure and liquid crystalline behavior of these compounds have been characterized, demonstrating the versatility of tetrachloroaluminate(1-) in materials science (Li et al., 2014).
Aluminum Battery Electrolytes
Tetrachloroaluminate(1-) has been considered in the development of new aluminum battery electrolytes. Its use in molten mixtures shows high specific conductivity and potential for practical applications in battery technologies (Vestergaard et al., 1993).
Propriétés
Formule moléculaire |
AlCl4- |
|---|---|
Poids moléculaire |
168.8 g/mol |
Nom IUPAC |
tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |
Clé InChI |
BXILREUWHCQFES-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl |
SMILES canonique |
[Al-](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



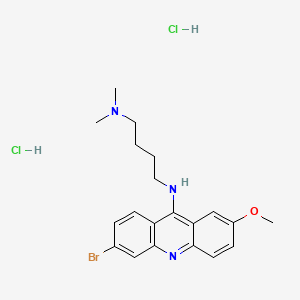
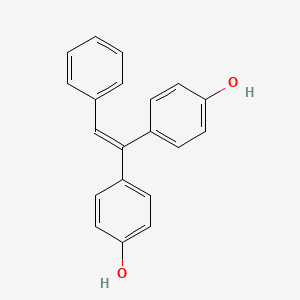
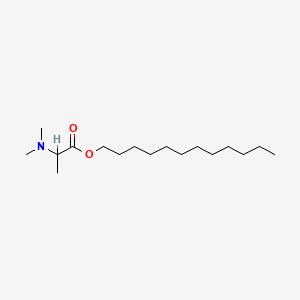





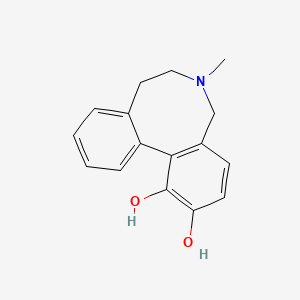
![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)
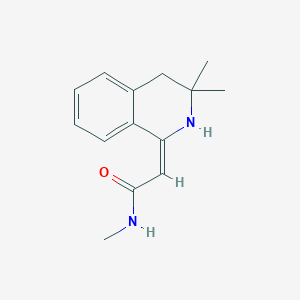
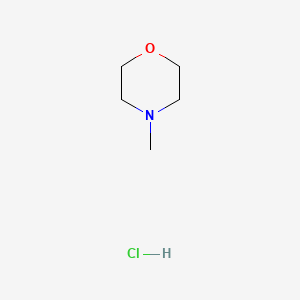
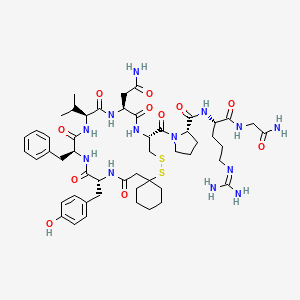
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)